molecular formula C24H42N8O8 B14211266 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid CAS No. 823233-10-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid

Cat. No.: B14211266
CAS No.: 823233-10-9
M. Wt: 570.6 g/mol
InChI Key: HYPUYSXUUCSDLK-DNCCFGNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid is a complex peptide compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino acids linked together, forming a peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can yield peptides with altered sequences and properties.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide backbone allows for specific binding to target proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar backbone but different amino acid composition.

    Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with a similar diaminomethylidene group but shorter peptide chain.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

823233-10-9

Molecular Formula

C24H42N8O8

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C24H42N8O8/c1-12(2)18(31-19(35)14(25)6-4-10-28-24(26)27)21(37)29-13(3)22(38)32-11-5-7-16(32)20(36)30-15(23(39)40)8-9-17(33)34/h12-16,18H,4-11,25H2,1-3H3,(H,29,37)(H,30,36)(H,31,35)(H,33,34)(H,39,40)(H4,26,27,28)/t13-,14-,15-,16-,18-/m0/s1

InChI Key

HYPUYSXUUCSDLK-DNCCFGNJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.